molecular formula C20H32N2 B10978389 1-Decyl-2-isopropyl-1H-1,3-benzimidazole

1-Decyl-2-isopropyl-1H-1,3-benzimidazole

Cat. No.: B10978389
M. Wt: 300.5 g/mol
InChI Key: WXBPTIFYDDUHPD-UHFFFAOYSA-N
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Description

1-Decyl-2-isopropyl-1H-1,3-benzimidazole is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, with its decyl and isopropyl substituents, imparts specific properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Decyl-2-isopropyl-1H-1,3-benzimidazole typically involves the condensation of 1,2-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of 1,2-phenylenediamine with decanal and acetone under acidic conditions to form the desired benzimidazole derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Decyl-2-isopropyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted benzimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and nucleophiles like amines or thiols in the presence of suitable catalysts or solvents.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Decyl-2-isopropyl-1H-1,3-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities. Benzimidazole derivatives have shown promise in inhibiting the growth of various pathogens and cancer cell lines.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Decyl-2-isopropyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. In biological systems, benzimidazole derivatives can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, some benzimidazole compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-Decyl-2-isopropyl-1H-1,3-benzimidazole can be compared with other similar benzimidazole derivatives, such as:

    1-Decyl-1H-1,3-benzimidazole: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

    2-Isopropyl-1H-1,3-benzimidazole: Lacks the decyl group, which may influence its solubility and interaction with molecular targets.

    1-Methyl-2-isopropyl-1H-1,3-benzimidazole: Contains a methyl group instead of a decyl group, leading to differences in hydrophobicity and biological activity.

The unique combination of decyl and isopropyl substituents in this compound imparts specific properties that distinguish it from other benzimidazole derivatives, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H32N2

Molecular Weight

300.5 g/mol

IUPAC Name

1-decyl-2-propan-2-ylbenzimidazole

InChI

InChI=1S/C20H32N2/c1-4-5-6-7-8-9-10-13-16-22-19-15-12-11-14-18(19)21-20(22)17(2)3/h11-12,14-15,17H,4-10,13,16H2,1-3H3

InChI Key

WXBPTIFYDDUHPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=CC=CC=C2N=C1C(C)C

Origin of Product

United States

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